LUMO Energy: N,N-Dimethyl vs. N-Methyl
Density Functional Theory (DFT) calculations at the B3LYP-D3/6+31G* level reveal that 2-chloro-N,N-dimethylacetamide has a LUMO energy of 1.74 eV, which is 0.90 eV lower than the LUMO energy of 2.64 eV for N-methyl chloroacetamide . The lower LUMO energy correlates with a more accessible LUMO lobe across the C–Cl carbon, enhancing susceptibility to nucleophilic attack by soft nucleophiles such as thiolates . This is consistent with experimental observations showing greater reactivity of the N,N-dimethyl derivative toward cysteine thiol bioconjugation .
| Evidence Dimension | LUMO energy (electrophilicity) |
|---|---|
| Target Compound Data | 1.74 eV |
| Comparator Or Baseline | N-Methyl chloroacetamide: 2.64 eV |
| Quantified Difference | Δ = 0.90 eV (lower LUMO = higher electrophilicity) |
| Conditions | DFT B3LYP-D3/6+31G* level; gas-phase ground-state electronic structure |
Why This Matters
A 0.90 eV lower LUMO energy translates to a substantially more electrophilic alkylating agent, enabling faster reaction kinetics and potentially higher conversion in nucleophilic substitution steps critical to pharmaceutical intermediate synthesis.
